Versatile Vinyl Handle for Orthogonal Chemistry
The target compound possesses a terminal vinyl (ethenyl) group at the pyrazine 5-position, as confirmed by SMILES notation 'C=Cc1cnc(NC(=O)C(C)(C)C)cn1' [1]. In contrast, the closest commercially available analog, N-(pyrazin-2-yl)pivalamide (CAS 143769-07-7), bears a hydrogen atom at this position, rendering it chemically inert toward alkene-specific transformations . The presence of this vinyl group enables downstream functionalization via Heck coupling, cross-metathesis, or vinyl addition polymerization—reaction pathways that are completely inaccessible to the non-vinyl analog. This structural divergence constitutes a binary synthetic capability difference: the target compound can serve as a monomer or conjugation-ready intermediate, while the analog cannot.
Analog (CAS 143769-07-7): H atom only — no alkene functionality.
| Evidence Dimension | Presence of terminal alkene functional group at pyrazine C5 position |
|---|---|
| Target Compound Data | Vinyl group present (C=C) [1] |
| Comparator Or Baseline | N-(pyrazin-2-yl)pivalamide (CAS 143769-07-7): hydrogen atom present, no alkene functionality |
| Quantified Difference | Binary (present vs. absent) |
| Conditions | Structural analysis based on SMILES notation and chemical formula (C11H15N3O vs. C9H13N3O) |
Why This Matters
This binary structural difference determines whether the compound can participate in alkene-specific reactions (e.g., Heck coupling) essential for constructing complex molecular architectures in medicinal chemistry programs.
- [1] Chemsrc. (2023). N-(5-Vinylpyrazin-2-yl)pivalamide | CAS 710322-81-9 (SMILES entry). Accessed April 23, 2026. View Source
